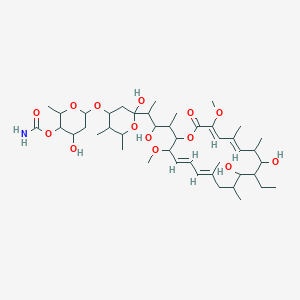

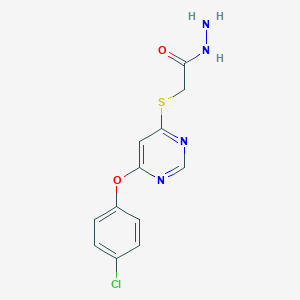

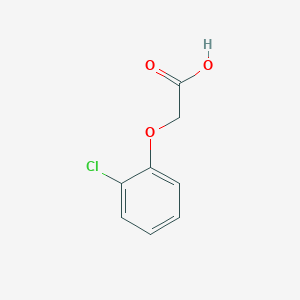

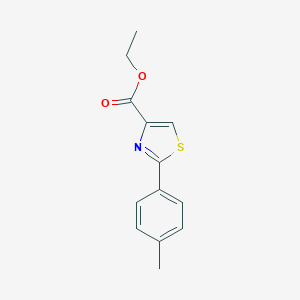

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound’s description would typically include its IUPAC name, common names, and structural formula. It might also include the compound’s appearance, odor, and other physical characteristics.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis

This would involve the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, density, and other physical and chemical properties.Applications De Recherche Scientifique

1. Antimicrobial Activity of Thiophene Derivatives

- Summary of Application : Thiophene derivatives, which include compounds similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied for their antimicrobial activity. These compounds have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .

- Methods of Application : The structure of these compounds was determined through spectral analysis. The antimicrobial activity was tested against various bacterial species .

- Results : The results revealed that changing the substituents at position-2 of the thiophene ring significantly affected their biological activity. The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .

2. Apoptosis-Inducing Agents for Breast Cancer

- Summary of Application : Compounds based on “Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate”, a compound similar to “Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate”, have been studied as potential apoptosis-inducing agents for breast cancer .

- Methods of Application : The compounds were synthesized and then assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .

- Results : Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM. The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards. It would also include appropriate safety precautions for handling and storing the compound.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Propriétés

IUPAC Name |

ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJADELKTGPHXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377060 |

Source

|

| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

CAS RN |

132089-32-8 |

Source

|

| Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.